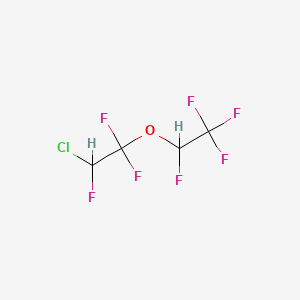
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with tetrafluoroethylene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
化学反応の分析
Types of Reactions
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form simpler fluorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products
Substitution Reactions: Products include various substituted fluorinated ethers.
Oxidation Reactions: Products include fluorinated carboxylic acids.
Reduction Reactions: Products include simpler fluorinated hydrocarbons.
科学的研究の応用
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex fluorinated compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: It is explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The pathways involved often include the modulation of fluorinated compound metabolism and the inhibition of specific enzymatic reactions.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-aniline
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
Uniqueness
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
51410-31-2 |
|---|---|
分子式 |
C4H2ClF7O |
分子量 |
234.50 g/mol |
IUPAC名 |
2-(2-chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2ClF7O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
InChIキー |
NYSMRIRGQCSSPC-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)(OC(C(F)Cl)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


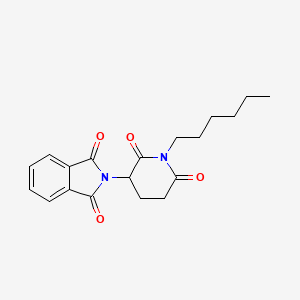
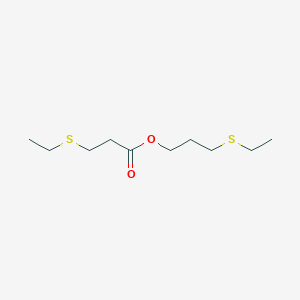
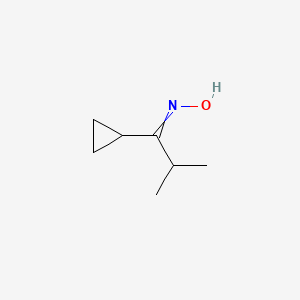
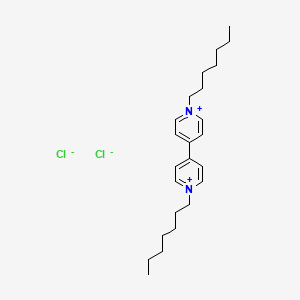
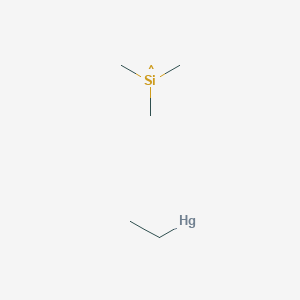
![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
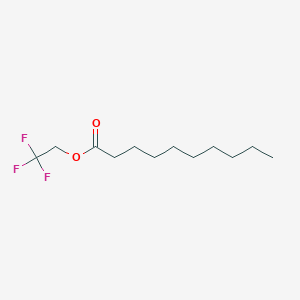
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
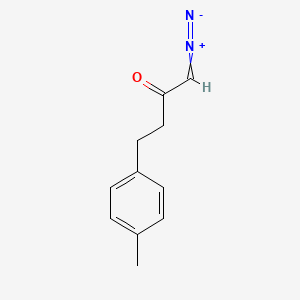
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
